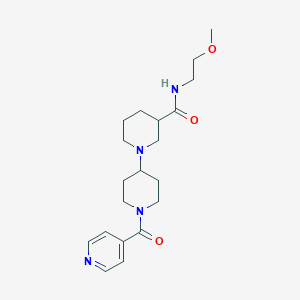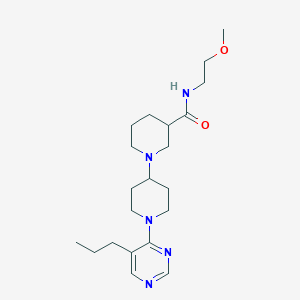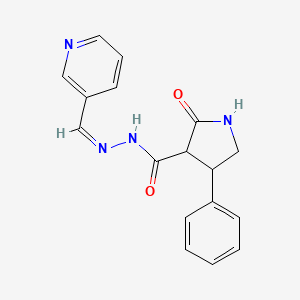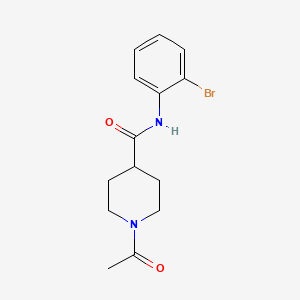![molecular formula C19H21ClN4O2 B5468451 N-[4-(4-acetyl-1-piperazinyl)phenyl]-N'-(4-chlorophenyl)urea](/img/structure/B5468451.png)
N-[4-(4-acetyl-1-piperazinyl)phenyl]-N'-(4-chlorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-acetyl-1-piperazinyl)phenyl]-N'-(4-chlorophenyl)urea, also known as ACPU, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ACPU belongs to the class of urea derivatives and has been extensively studied for its pharmacological properties.
Wirkmechanismus
N-[4-(4-acetyl-1-piperazinyl)phenyl]-N'-(4-chlorophenyl)urea exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of pro-inflammatory prostaglandins. This compound also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of immune response and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are responsible for the recruitment of immune cells to the site of inflammation. This compound also reduces the expression of adhesion molecules on the surface of endothelial cells, which play a crucial role in the recruitment of immune cells to the site of inflammation. This compound has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are responsible for the oxidative damage to cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(4-acetyl-1-piperazinyl)phenyl]-N'-(4-chlorophenyl)urea has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. This compound is also soluble in water and organic solvents, which makes it easy to use in various assays. However, this compound has some limitations as well. It is a relatively new compound and its pharmacological properties are still being studied. This compound also has low bioavailability, which may limit its use in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-[4-(4-acetyl-1-piperazinyl)phenyl]-N'-(4-chlorophenyl)urea. One potential application of this compound is in the treatment of inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. This compound has also shown potential as an anti-cancer agent and further studies are needed to explore its use in cancer therapy. Future studies may also focus on improving the bioavailability of this compound and identifying its potential side effects.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications. Its pharmacological properties have been extensively studied and it has shown potential as an anti-inflammatory, analgesic, and anti-cancer agent. Further studies are needed to explore its potential use in the treatment of various diseases.
Synthesemethoden
The synthesis of N-[4-(4-acetyl-1-piperazinyl)phenyl]-N'-(4-chlorophenyl)urea involves the reaction of 4-chloroaniline with acetyl piperazine followed by treatment with phosgene and subsequent reaction with 4-chlorophenyl isocyanate. The reaction yields this compound as a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-acetyl-1-piperazinyl)phenyl]-N'-(4-chlorophenyl)urea has been studied for its potential applications in the field of medicine. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. This compound has also been studied for its potential use as an anti-cancer agent due to its ability to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
1-[4-(4-acetylpiperazin-1-yl)phenyl]-3-(4-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O2/c1-14(25)23-10-12-24(13-11-23)18-8-6-17(7-9-18)22-19(26)21-16-4-2-15(20)3-5-16/h2-9H,10-13H2,1H3,(H2,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXNOFDNHVFUET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromophenyl)-2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5468370.png)

![4-methyl-3-{[(propylamino)carbonyl]amino}benzoic acid](/img/structure/B5468374.png)
![3-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acrylic acid](/img/structure/B5468400.png)

![N-[2-[(4-butoxybenzoyl)amino]-3-(4-nitrophenyl)acryloyl]-beta-alanine](/img/structure/B5468410.png)
![2-methyl-4-{[2-(3-phenylpropyl)-4-morpholinyl]carbonyl}-1H-benzimidazole](/img/structure/B5468419.png)
![2-{5-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}benzonitrile](/img/structure/B5468426.png)
![N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)pyrrolidine-3-carboxamide](/img/structure/B5468427.png)

![1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-3-carboxamide](/img/structure/B5468443.png)
![1-allyl-4-[(4-methoxyphenyl)acetyl]piperazine](/img/structure/B5468446.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-piperidin-1-ylnicotinamide](/img/structure/B5468456.png)
